molecular formula C21H34N2O3 B6043701 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B6043701
M. Wt: 362.5 g/mol
InChI Key: DWCQSFRSIZNXRC-UHFFFAOYSA-N
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Description

1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features a cyclohexylamino group, a methoxyphenoxy group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps. One common method involves the reaction of cyclohexylamine with a methoxyphenoxy derivative, followed by the introduction of a pyrrolidinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexylamino group.

    Methoxyphenoxy derivatives: Compounds with similar methoxyphenoxy groups.

    Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.

Uniqueness

1-[4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-25-21-13-17(14-22-18-7-3-2-4-8-18)9-10-20(21)26-16-19(24)15-23-11-5-6-12-23/h9-10,13,18-19,22,24H,2-8,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCQSFRSIZNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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